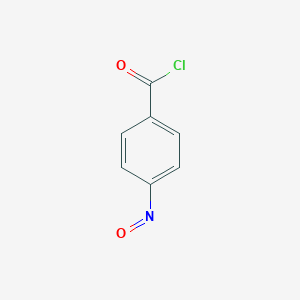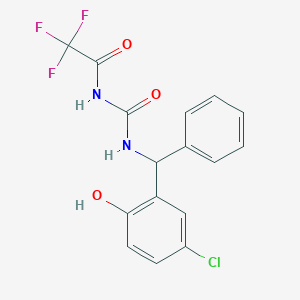
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide, commonly known as CTAF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a member of the trifluoromethyl ketone family and is a potent inhibitor of serine proteases.
Mécanisme D'action
CTAF inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond irreversibly inactivates the enzyme, preventing it from carrying out its normal physiological function. CTAF has been shown to be highly selective for serine proteases, with minimal off-target effects.
Effets Biochimiques Et Physiologiques
CTAF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTAF has also been shown to inhibit platelet aggregation, making it a potential treatment for thrombosis. Additionally, CTAF has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAF is its high potency and selectivity for serine proteases. This makes it a valuable tool for studying the role of serine proteases in various biological processes. However, one limitation of CTAF is its irreversible inhibition of enzymes. This can make it difficult to study the effects of partial inhibition of enzymes.
Orientations Futures
There are several future directions for CTAF research. One area of interest is the development of CTAF-based therapies for cancer and thrombosis. Additionally, CTAF could be used as a tool for studying the role of serine proteases in various biological processes. Future research could also focus on developing more selective inhibitors of serine proteases, which could have fewer off-target effects. Finally, the synthesis of CTAF could be optimized to improve yield and reduce costs.
Conclusion
In conclusion, CTAF is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a potent inhibitor of serine proteases and has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation. CTAF has several advantages, such as its high potency and selectivity for serine proteases, but also has limitations, such as its irreversible inhibition of enzymes. Future research could focus on developing CTAF-based therapies and improving the synthesis of CTAF.
Méthodes De Synthèse
CTAF can be synthesized using a multistep reaction process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine to form 5-chloro-2-hydroxybenzylamine. This intermediate compound is then treated with trifluoroacetic anhydride to yield CTAF. The yield of CTAF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
CTAF has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. CTAF has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation.
Propriétés
Numéro CAS |
160776-86-3 |
|---|---|
Nom du produit |
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide |
Formule moléculaire |
C16H12ClF3N2O3 |
Poids moléculaire |
372.72 g/mol |
Nom IUPAC |
N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-10-6-7-12(23)11(8-10)13(9-4-2-1-3-5-9)21-15(25)22-14(24)16(18,19)20/h1-8,13,23H,(H2,21,22,24,25) |
Clé InChI |
ZQHKBEQQBFPOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
Synonymes |
N-[[(5-chloro-2-hydroxy-phenyl)-phenyl-methyl]carbamoyl]-2,2,2-trifluo ro-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



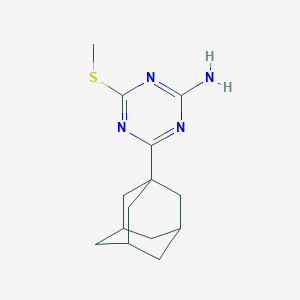
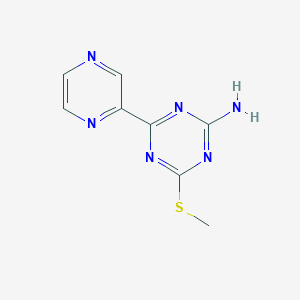
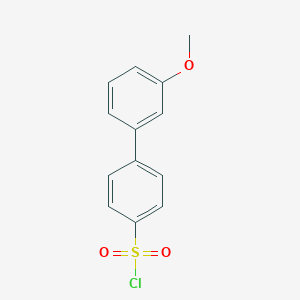
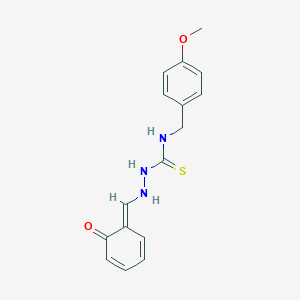
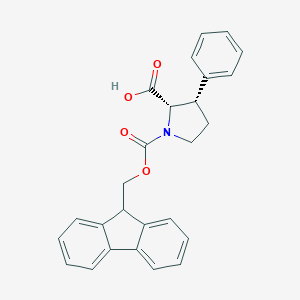
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
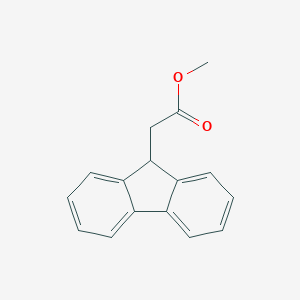
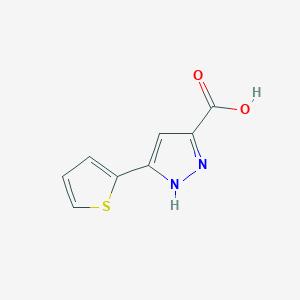
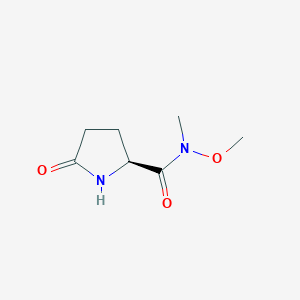
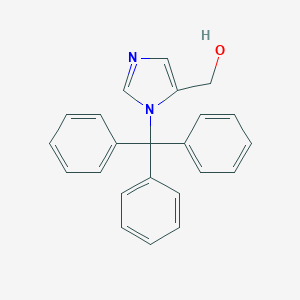
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
